molecular formula C10H11NO2S B7906816 Methyl 4-(2-amino-2-thioxoethyl)benzoate

Methyl 4-(2-amino-2-thioxoethyl)benzoate

Cat. No.: B7906816
M. Wt: 209.27 g/mol
InChI Key: MKXRXAPWAZJANA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-amino-2-thioxoethyl)benzoate is a benzoate ester derivative featuring a 2-amino-2-thioxoethyl substituent at the para position of the benzene ring. The compound likely shares synthetic strategies with benzothiazine derivatives, such as sulfonylation of anthranilic acids followed by functionalization .

Properties

IUPAC Name

methyl 4-(2-amino-2-sulfanylideneethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c1-13-10(12)8-4-2-7(3-5-8)6-9(11)14/h2-5H,6H2,1H3,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXRXAPWAZJANA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-amino-2-thioxoethyl)benzoate typically involves the reaction of 4-(2-amino-2-thioxoethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate esterification. The general reaction scheme is as follows: [ \text{4-(2-amino-2-thioxoethyl)benzoic acid} + \text{methanol} \xrightarrow{\text{sulfuric acid}} \text{this compound} + \text{water} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety. The use of automated systems ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(2-amino-2-thioxoethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted esters or amides.

Scientific Research Applications

Methyl 4-(2-amino-2-thioxoethyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 4-(2-amino-2-thioxoethyl)benzoate involves its interaction with various molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with cellular targets.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Physical Properties

Key Compounds for Comparison :

  • Methyl 4-(4-substituted-piperazin-1-yl)benzoates (C1–C7) : These derivatives, bearing halogen (Br, Cl, F), methoxy, methylthio, and trifluoromethyl groups, exhibit variations in electronic and steric properties. For example, C4 (4-fluorophenyl) shows enhanced polarity compared to C6 (4-methoxyphenyl), influencing solubility and crystallization behavior .
  • 2-((4-Methoxyphenethyl)amino)-2-oxoethyl benzoates (Ph2–Ph6): These compounds feature hydroxyl, dihydroxy, or cinnamate groups on the benzoate ring. Ph3 (2,4-dihydroxy) has a higher melting point (122–124°C) than Ph2 (4-hydroxy, 93–95°C), attributed to increased hydrogen bonding .

Data Table: Structural and Physical Comparisons

Compound Name Substituent(s) Key Functional Groups Melting Point (°C) Notable Properties
Methyl 4-(2-amino-2-thioxoethyl)benzoate (Target) 2-amino-2-thioxoethyl Thioamide (C=S), ester N/A Hypothesized higher nucleophilicity due to C=S
C1 (C1–C7 series) 4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl Quinoline, piperazine, ester Yellow/white solids Solubility in polar solvents (e.g., methanol)
Ph3 2,4-dihydroxybenzoate Hydroxyl, amide, ester 122–124 High crystallinity, hydrogen-bonding network

Stability and Reactivity

  • Thioxo vs. Oxo Groups : The thioxo group in the target compound may confer greater resistance to hydrolysis compared to oxo analogs (e.g., metsulfuron methyl ester ). However, it could also increase susceptibility to oxidation or nucleophilic attack at the sulfur atom .
  • Steric and Electronic Effects : Halogenated analogs (C2–C4) demonstrate reduced reactivity in electrophilic substitution due to electron-withdrawing effects, whereas methoxy-substituted derivatives (C6) exhibit enhanced electron density at the aromatic ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.